molecular formula C13H19NO2 B13585319 3-(2-Methoxybenzyl)piperidin-3-ol

3-(2-Methoxybenzyl)piperidin-3-ol

Cat. No.: B13585319
M. Wt: 221.29 g/mol
InChI Key: CZKCSAACKDJYPG-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)piperidin-3-ol is a chemical compound with the molecular formula C13H19NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzyl)piperidin-3-ol typically involves the reaction of 2-methoxybenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxybenzyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

    2-Methoxybenzylamine: A related compound with a similar structure but lacking the piperidine ring.

    3-Hydroxypiperidine: Another derivative of piperidine with a hydroxyl group at the 3-position.

Uniqueness

3-(2-Methoxybenzyl)piperidin-3-ol is unique due to the presence of both the methoxybenzyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C13H19NO2/c1-16-12-6-3-2-5-11(12)9-13(15)7-4-8-14-10-13/h2-3,5-6,14-15H,4,7-10H2,1H3

InChI Key

CZKCSAACKDJYPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2(CCCNC2)O

Origin of Product

United States

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